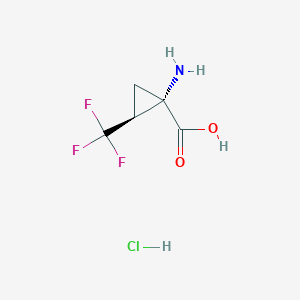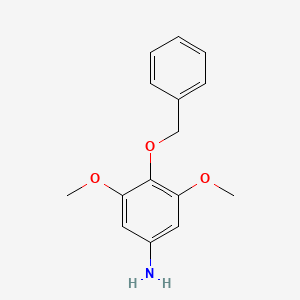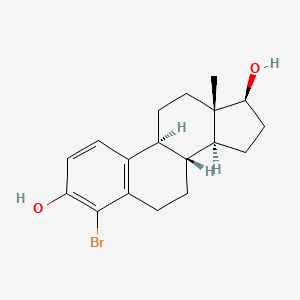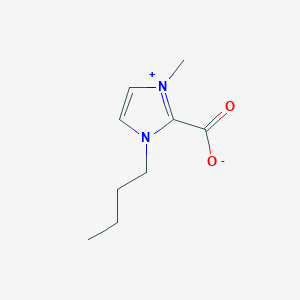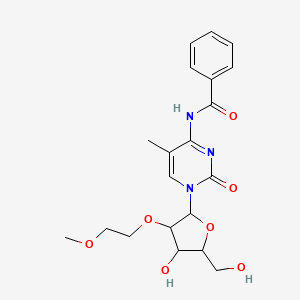![molecular formula C18H18ClN3O3 B12285709 n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine CAS No. 150450-08-1](/img/structure/B12285709.png)
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure substituted with a 3-chlorophenylmethyl group and three methoxy groups at the 6, 7, and 8 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7,8-trimethoxyquinazoline, which is obtained by the cyclization of appropriate precursors.
Substitution Reaction: The 3-chlorophenylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6,7,8-trimethoxyquinazoline with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.
Substitution: Nucleophilic substitution reactions can be carried out to replace the 3-chlorophenylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Medicine: Quinazoline derivatives, including this compound, have shown promise as potential therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
Industry: The compound may be used in the development of novel materials and as a precursor for the synthesis of advanced pharmaceuticals.
作用机制
The mechanism of action of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Modulate Receptors: The compound can interact with receptors on the cell surface, affecting signal transduction pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) through the activation of specific signaling cascades.
相似化合物的比较
Similar Compounds
6,7,8-Trimethoxyquinazoline: A precursor in the synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine.
3-Chlorophenylmethylamine: Another compound with a similar structure but lacking the quinazoline core.
Quinazoline Derivatives: Various quinazoline derivatives with different substituents have been studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenylmethyl group and three methoxy groups enhances its potential as a therapeutic agent and biochemical probe.
属性
CAS 编号 |
150450-08-1 |
|---|---|
分子式 |
C18H18ClN3O3 |
分子量 |
359.8 g/mol |
IUPAC 名称 |
N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-5-4-6-12(19)7-11/h4-8,10H,9H2,1-3H3,(H,20,21,22) |
InChI 键 |
ZUPSCXYTJZQJRM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


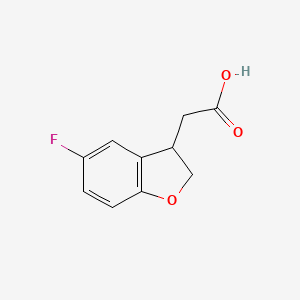

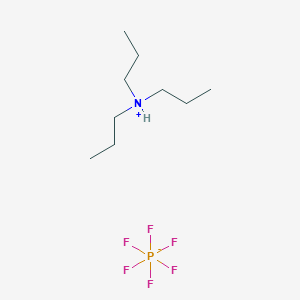
![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
